7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDGYFLRCAULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrimidine and triazole scaffolds have been reported to interact with various targets, including cyclin-dependent kinases (cdks) and epidermal growth factor receptors (egfrs). These targets play crucial roles in cell cycle regulation and signal transduction pathways, respectively.
Mode of Action
Based on the structural similarity to other pyrimidine and triazole derivatives, it can be hypothesized that this compound may inhibit its targets by binding to their active sites, thereby preventing their normal function. This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets, it is likely that this compound could affect pathways related to cell cycle regulation and signal transduction. The downstream effects of these alterations could include changes in cell proliferation and survival.
Biological Activity
7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a piperazine moiety with a triazolopyrimidine framework, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.85 g/mol. The compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is known for enhancing the biological activity of various drugs.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN7O2S |
| Molecular Weight | 393.85 g/mol |
| IUPAC Name | 7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds similar to or derived from this compound. These include:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential : Some derivatives have demonstrated efficacy against human breast cancer cells, suggesting that the triazolopyrimidine scaffold may interact with key cellular pathways involved in cancer progression .
Antibacterial Activity
A study synthesized several piperazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with sulfonamide groups exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound showed strong inhibitory effects on bacterial growth, indicating that the sulfonyl group is crucial for enhancing antibacterial activity .
Enzyme Inhibition Studies
Research has focused on the inhibitory effects of piperazine-based compounds on AChE. The synthesized analogs demonstrated varying degrees of inhibition, with some achieving IC50 values comparable to established inhibitors. This suggests that modifications to the piperazine structure can significantly influence enzyme binding affinity .
Anticancer Activity
In vitro studies have shown that certain derivatives targeting poly(ADP-ribose) polymerase (PARP) exhibit promising anticancer activity. For example, one study reported IC50 values for these compounds in breast cancer cell lines that were significantly lower than those for conventional chemotherapeutics like Olaparib . This indicates potential for developing new cancer therapies based on this scaffold.
Scientific Research Applications
The compound has shown promising results in various biological evaluations:
Inhibition of Enzymatic Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine can act as potent inhibitors of specific enzymes. For instance:
- LSD1 Inhibition : A study demonstrated that certain derivatives significantly inhibited lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. The compound's structural features were linked to enhanced inhibitory potency against LSD1, suggesting potential applications in cancer therapeutics .
Anticancer Properties
Triazolo[4,5-d]pyrimidine derivatives have been evaluated for their anticancer activities:
- Cell Line Studies : In vitro studies on various cancer cell lines showed that these compounds could suppress cell growth and migration. For example, treatment with a related compound resulted in significant inhibition of cell migration in MGC-803 cells .
Antimicrobial Activity
The compound's sulfonamide moiety may contribute to antimicrobial properties. Research on related compounds suggests that modifications to the triazolo-pyrimidine framework can enhance antibacterial activity against a range of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
- Functional Groups : The presence of the piperazine ring and sulfonyl group appears to play a significant role in biological activity. Variations in these groups can lead to differing levels of inhibition against target enzymes .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of triazolo-pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:
3-(4-Fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
- Structural Differences :
- Substituent at Position 3 : 4-Fluorophenyl group (vs. methyl group in the target compound).
- Piperazine Modification : Unmodified piperazine (vs. 2-chlorophenylsulfonyl-piperazine).
- Counterion : Hydrochloride salt (vs. free base in the target compound).
- The lack of a sulfonyl group reduces steric bulk, possibly enhancing solubility but decreasing selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases .
- Commercial Status : Discontinued due to unspecified limitations in efficacy or stability .
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3c)
- Structural Differences: Core Structure: Pyrimido[4,5-d]pyrimidinone fused with a diazepine ring (vs. triazolo-pyrimidine). Substituents: Acrylamide and methoxy-piperazine groups (vs. methyl-triazole and sulfonyl-piperazine).
- The diazepine ring introduces conformational flexibility, which may improve binding to allosteric sites but reduce metabolic stability compared to the rigid triazolo-pyrimidine scaffold .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations of Analogs: The discontinued 4-fluorophenyl analog may have faced challenges in vivo due to rapid clearance or off-target effects . Pyrimido-pyrimidinone derivatives, while flexible, exhibit reduced metabolic stability in hepatic microsome assays compared to triazolo-pyrimidines .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step routes:
Triazolopyrimidine Core Formation : React 3,5-diamino-1,2,4-triazole with substituted aryl halides under reflux in dimethylformamide (DMF) to form the triazolopyrimidine backbone. Catalysts like copper iodide or palladium on carbon are critical for cross-coupling reactions .
Piperazine Ring Introduction : Use nucleophilic substitution to attach the piperazine moiety. Solvents like dichloromethane (DCM) and temperatures of 60–80°C improve yield .
Sulfonylation : React the piperazine intermediate with 2-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Optimization : Use statistical experimental design (e.g., factorial design) to test variables like solvent polarity, catalyst loading, and reaction time. For example, DMF enhances solubility of polar intermediates, while palladium catalysts improve coupling efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons), piperazine protons (δ 2.5–3.5 ppm), and sulfonyl group (δ 7.2–7.8 ppm for 2-chlorophenyl) .
Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Expected [M+H]+: ~450–460 m/z .
Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for triazolopyrimidine derivatives?
- Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity):
Reproducibility Checks : Validate assay conditions (e.g., ATP concentration, incubation time) and cell line authenticity .
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally similar active compounds (e.g., PKI-402, a triazolopyrimidine anticancer agent). Mismatches in binding affinity may explain discrepancies .
Metabolite Screening : Use LC-MS to rule out off-target effects from metabolic byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a target enzyme?
- SAR Framework :
Core Modifications : Compare analogs with ethyl or benzyl substituents at the 3-methyl position. For example, 3-ethyl derivatives show enhanced solubility but reduced potency .
Piperazine Substitutions : Test 4-(4-fluorophenyl)piperazine vs. 4-(2-chlorophenyl)sulfonyl groups. The sulfonyl group enhances hydrogen bonding with catalytic lysine residues in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
